(1R)-1-(3-Cyclopentyloxyphenyl)propylamine
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Overview
Description
(1R)-1-(3-Cyclopentyloxyphenyl)propylamine is an organic compound that belongs to the class of amines. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propylamine chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)propylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting phenol with cyclopentanol in the presence of an acid catalyst to form 3-cyclopentyloxyphenol.
Alkylation: The intermediate is then subjected to alkylation with a suitable propylamine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Cyclopentyloxyphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as acting as a ligand for certain receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Cyclopentyloxyphenyl)propylamine would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Methoxyphenyl)propylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(3-Ethoxyphenyl)propylamine: Features an ethoxy group in place of the cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in (1R)-1-(3-Cyclopentyloxyphenyl)propylamine may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R)-1-(3-cyclopentyloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m1/s1 |
InChI Key |
HSALIYYEPAAHCX-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
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